Comparative FGF2 Binding Affinity: NSC12 vs. Non-Steroidal Derivative Antitumor Agent-177
NSC12 exhibits a Kd of 51 µM for FGF2 binding, as measured by SPR. In contrast, its non-steroidal derivative, Antitumor Agent-177 (compound 57), demonstrates a more than two-fold higher binding affinity for FGF2, with a Kd of 24 µM [1]. This difference is attributed to the scaffold-hopping approach that replaced the steroid nucleus of NSC12, resulting in a molecule with improved potency for ligand sequestration [2].
| Evidence Dimension | FGF2 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 51 µM (SPR) |
| Comparator Or Baseline | Antitumor Agent-177 (non-steroidal NSC12 derivative): 24 µM (SPR) |
| Quantified Difference | Antitumor Agent-177 has 2.1x higher affinity (lower Kd) |
| Conditions | Surface Plasmon Resonance (SPR) assay with immobilized FGF2 |
Why This Matters
This direct comparison of binding affinity is critical for selecting the appropriate FGF trap tool; researchers requiring maximum ligand sequestration potency should consider the improved affinity of the non-steroidal derivative Antitumor Agent-177 over the parent compound NSC12.
- [1] MedChemExpress (MCE). Antitumor agent-177 (compound 57) - FGFR Inhibitor. MedChemExpress Product Datasheet. View Source
- [2] Taranto S, et al. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity. Pharmacol Res. 2024;206:107291. View Source
